2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with methoxy and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound plays a crucial role in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific reaction context .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki–miyaura cross-coupling reactions .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions, such as temperature, solvent, and the presence of a base, can significantly affect the reaction outcome . The compound is generally considered environmentally benign .
Biochemical Analysis
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with enzymes and proteins that are involved in the catalytic cycle of the Suzuki-Miyaura reaction, such as palladium complexes. These interactions are crucial for the transmetalation step, where the boronic acid transfers its organic group to the palladium center, enabling the coupling reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This property allows the compound to interact with enzymes and proteins that have active sites containing nucleophilic residues. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and subsequent effects on cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. The compound is generally stable when stored at low temperatures, such as in a freezer. Over time, however, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to study enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These effects are crucial for determining the safe and effective use of the compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the transmetalation step, leading to the formation of new organic compounds. These interactions can affect metabolic flux and the levels of metabolites in cells, highlighting the compound’s role in biochemical synthesis and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-Methoxy-6-(trifluoromethyl)pyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Esterification: Reaction with alcohols to form boronic esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols and acid catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols.
Esterification: Boronic esters.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals and materials science for the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
Uniqueness
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring, which can significantly alter its reactivity and electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of complex molecules where specific electronic effects are desired.
Properties
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-3-4(8(13)14)2-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJQGHMUXHGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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